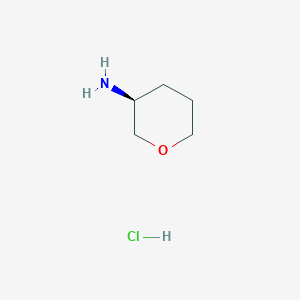

(S)-tetrahydro-2H-pyran-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-oxan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPVBQTPDYSBS-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733697 | |

| Record name | (3S)-Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245724-46-2 | |

| Record name | (3S)-Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tetrahydro-2H-pyran-3-amine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common motif in numerous biologically active compounds, conferring favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering practical insights for its application in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity. This section delineates the fundamental structural and identifying characteristics of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | (3S)-oxan-3-amine hydrochloride, (S)-3-Aminotetrahydropyran hydrochloride | [1][2] |

| CAS Number | 1245724-46-2, 1071829-81-6 | [3][4] |

| Molecular Formula | C₅H₁₂ClNO | [5] |

| Molecular Weight | 137.61 g/mol | [5][6] |

The hydrochloride salt form of this amine enhances its stability and aqueous solubility, making it more amenable for use in biological assays and formulation studies.[6]

Stereochemistry

The "(S)" designation denotes a specific three-dimensional arrangement of atoms around the chiral center at the C3 position of the tetrahydropyran ring. This stereochemical configuration is critical as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors. The enantiomeric counterpart, (R)-tetrahydro-2H-pyran-3-amine hydrochloride, will exhibit different biological activities.[6]

Physicochemical Properties

A compound's physicochemical properties are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Method |

| Melting Point | 198–202°C (with decomposition) | Differential Scanning Calorimetry (DSC) |

| Solubility (at 25°C) | 48 mg/mL in Water, 6 mg/mL in Ethanol | Shake-flask method |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration |

| Optical Rotation | [α]D²⁰ = +15.6° (c = 1.0 in H₂O) | Polarimetry |

Table sourced from BenchChem[6]

Melting Point: A Gateway to Purity and Stability

The relatively high melting point with decomposition suggests a stable crystalline lattice. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point of a pure substance. A sharp melting peak in a DSC thermogram is indicative of high purity.

Solubility: The Key to Bioavailability

The aqueous solubility of 48 mg/mL is a favorable characteristic for a drug candidate, facilitating its dissolution in physiological fluids.[6] The shake-flask method, a gold-standard technique, is employed to determine thermodynamic solubility.

pKa: Understanding Ionization

The pKa of the primary amine is crucial for predicting its ionization state at physiological pH (around 7.4). A pKa of 9.2 indicates that at physiological pH, the amine group will be predominantly protonated, enhancing its solubility and potential for ionic interactions with biological targets.[6]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹³C NMR (100 MHz, D₂O): δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5).[6]

The distinct chemical shifts for each carbon atom in the tetrahydropyran ring confirm the compound's structural integrity.

Experimental Protocol: Melting Point Determination via DSC

This protocol outlines the standardized procedure for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination using DSC.

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. While specific hazard statements for this exact compound are not uniformly available, related compounds and general laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[5]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

-

Storage: Store in a cool, dry place, protected from light.[1]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[5][8]

Conclusion

This compound possesses a well-defined set of physical properties that make it an attractive component for the synthesis of novel therapeutics. Its chirality, favorable solubility, and stable nature provide a solid foundation for its use in drug discovery pipelines. This guide has provided a technical overview of its key characteristics and the experimental considerations for its use, empowering researchers to leverage this valuable chemical entity in their scientific endeavors.

References

- MSDS of this compound - Capot Chemical. [Link]

- (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. [Link]

Sources

- 1. This compound | 1071829-81-6 [amp.chemicalbook.com]

- 2. (S)-Tetrahydro-2H-pyran-3-amine, HCl | CymitQuimica [cymitquimica.com]

- 3. This compound | 1071829-81-6 [m.chemicalbook.com]

- 4. This compound 97% 1245724-46-2 | Chempure [chempure.in]

- 5. capotchem.com [capotchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

(S)-tetrahydro-2H-pyran-3-amine hydrochloride chemical structure and stereochemistry

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry and the versatile reactivity of its primary amine make it a valuable building block for the development of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, stereochemical nuances, conformational analysis, synthetic routes, and analytical characterization. Furthermore, it explores its applications in drug discovery, supported by detailed experimental protocols and data, to serve as a critical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 3-aminotetrahydropyran. The salt form enhances its stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.[1]

Core Identifiers

The compound is uniquely identified by its IUPAC name, (3S)-oxan-3-amine;hydrochloride, and CAS Number 1245724-46-2.[2] It is a key building block in the synthesis of more complex molecules, including protein degraders.[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The data underscores its nature as a stable, water-soluble solid suitable for laboratory use.

| Property | Value | Method/Source |

| Molecular Formula | C₅H₁₂ClNO | --- |

| Molecular Weight | 137.61 g/mol | --- |

| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry[1] |

| Solubility (25°C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | Shake-flask method[1] |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric Titration[1] |

| Appearance | Colorless to pale yellow solid | Visual Inspection[4] |

| Optical Rotation | [α]_D^20 = +15.6° (c = 1.0 in H₂O) | Polarimetry[1] |

Stereochemistry and Conformational Analysis

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure.

The (S)-Stereocenter

The molecule possesses a single stereogenic center at the C3 position of the tetrahydropyran ring.[1] The "(S)" designation, according to Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the amine group relative to the ring. This chirality is critical, as enantiomers often exhibit vastly different biological activities due to the stereospecific nature of interactions with enzymes and receptors.[1] Its enantiomer, (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2), possesses the opposite configuration at C3.[1][5]

Conformational Landscape

The six-membered tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, the amine substituent at the C3 position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C1 and C5, the conformer with the amine group in the more spacious equatorial position is thermodynamically favored. This preference influences the molecule's reactivity and how it presents its functional groups for intermolecular interactions.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

The following protocol outlines a representative procedure for the resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-Mandelic acid. [1] Objective: To isolate (S)-tetrahydro-2H-pyran-3-amine from a racemic mixture.

Materials:

-

Racemic tetrahydro-2H-pyran-3-amine

-

(R)-Mandelic acid (1.0 equivalent)

-

Ethanol/water (1:1 v/v) solvent mixture

-

Aqueous Sodium Hydroxide (e.g., 2M NaOH)

-

Diethyl ether or Dichloromethane

-

Concentrated Hydrochloric Acid (HCl)

-

Büchner funnel, filter paper, pH paper, rotary evaporator

Procedure:

-

Salt Formation: Dissolve the racemic amine in the ethanol/water mixture with gentle heating. In a separate flask, dissolve one molar equivalent of (R)-Mandelic acid in a minimal amount of the same solvent mixture.

-

Crystallization: Add the resolving agent solution to the amine solution. Stir the mixture and allow it to cool slowly to room temperature (25°C), followed by further cooling in an ice bath to promote precipitation. [1]The diastereomeric salt of the (S)-amine with (R)-mandelic acid is expected to crystallize out due to lower solubility.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold ethanol/water. The filtrate, enriched in the (R)-enantiomer, can be set aside for potential racemization and recycling.

-

Recrystallization (Optional): For higher enantiomeric purity (>99%), the collected salt can be recrystallized from the same solvent system. [1]5. Liberation of the Free Amine: Suspend the diastereomeric salt in water and add aqueous NaOH until the pH is strongly basic (pH > 11). This deprotonates the mandelic acid and liberates the free (S)-amine.

-

Extraction: Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Final Salt Formation: Bubble dry HCl gas through the organic solution or add a stoichiometric amount of concentrated HCl to precipitate the desired this compound.

-

Isolation: Collect the final product by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Analytical and Spectroscopic Characterization

Rigorous analytical methods are required to confirm the chemical identity, purity, and stereochemical integrity of the final product.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. Using a chiral stationary phase (e.g., Chiralpak AD-H), the (S) and (R) enantiomers can be separated and quantified. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic peaks for the tetrahydropyran ring protons and carbons. While standard NMR cannot distinguish between enantiomers, it is essential for verifying structural integrity and chemical purity.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry and detailed information about bond lengths, angles, and crystal packing. [1]Studies have revealed a monoclinic crystal system (space group P2₁) for this compound, with key hydrogen bonding between the ammonium group and chloride ions. [1]* Polarimetry: As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the identity of the enantiomer. [1]

Applications in Drug Discovery and Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. 6-tetrahydro-2H-pyran-3-amine hydrochloride serves as a versatile building block for introducing this core structure along with a chiral amine handle.

-

Enzyme Inhibitors: The compound and its derivatives have been investigated as potential enzyme inhibitors, which can modulate biochemical pathways relevant to various diseases. [1]* Receptor Agonists/Antagonists: The amine group can be further functionalized to create ligands that interact with specific biological receptors, influencing cellular signaling. [1]* Anticancer Agents: Derivatives have shown preliminary antiproliferative effects against certain cancer cell lines, making this a scaffold of interest in oncology research. [1][7]* Central Nervous System (CNS) Agents: The pyran scaffold has been incorporated into molecules targeting monoamine transporters, suggesting potential applications in developing treatments for depression and other CNS disorders. [8]

Conclusion

This compound is a foundational chiral building block with significant utility for the modern medicinal chemist. A thorough understanding of its stereochemistry, conformational preferences, and synthetic accessibility is paramount for its effective use in the design and development of next-generation therapeutics. The protocols and data presented in this guide offer a technical framework for researchers to confidently incorporate this valuable synthon into their discovery programs.

References

- Benchchem. (S)-Tetrahydro-2h-pyran-3-amine, HCl.

- CP Lab Safety. This compound, min 97%, 100 mg.

- Synthonix. Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132].

- Chempure. This compound 97% 1245724-46-2.

- ACS Publications. Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.

- Sigma-Aldrich. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.

- BLD Pharm. 675112-58-0|Tetrahydro-2H-pyran-3-amine hydrochloride.

- ChemicalBook. 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7.

- PubMed Central. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants.

- ResearchGate. Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols.

- Cenmed Enterprises. This compound (C007B-265906).

- ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride.

- PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.

- ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 97% 1245724-46-2 | Chempure [chempure.in]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

(S)-tetrahydro-2H-pyran-3-amine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride for Advanced Research and Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural and stereochemical properties make it a sought-after component in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in innovative drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs).

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical methodologies. The hydrochloride salt form enhances its aqueous solubility, making it amenable to a variety of experimental conditions.[1]

Physicochemical Properties and Structural Analysis

This compound is a chiral molecule with the amine group at the C3 position of the tetrahydropyran ring defining its (S)-configuration. This stereochemistry is crucial for its specific interactions with biological targets.[1]

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1245724-46-2 | [1][2][3] |

| Molecular Formula | C5H12ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2][3] |

| Melting Point | 198–202°C (with decomposition) | [1] |

| Solubility (25°C) | 48 mg/mL in Water, 6 mg/mL in Ethanol | [1] |

| pKa (amine group) | 9.2 ± 0.1 | [1] |

| LogP (Octanol-Water) | -0.85 ± 0.05 | [1] |

| Appearance | Colorless to pale yellow solid | [4] |

Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

-

¹H NMR (400 MHz, D₂O): δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax); δ 3.72–3.68 (m, 2H, H-6eq/H-6ax); δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3); δ 2.10–1.95 (m, 2H, H-4eq/H-4ax); δ 1.80–1.65 (m, 2H, H-5eq/H-5ax).

-

¹³C NMR (100 MHz, D₂O): δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5).

Mass Spectrometry (MS): [1]

-

Electrospray Ionization (ESI-MS): The primary ion observed is the protonated molecule [M+H]⁺ at m/z 101.1. Key fragmentation patterns include the loss of ammonia, resulting in an ion at m/z 84.1 [M+H-NH₃]⁺.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, with an observed m/z of 101.0812 for the free amine (calculated for C₅H₁₁NO: 101.0841).

Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a critical step in its utilization. Several synthetic strategies have been developed to achieve high chiral purity.

Synthetic Pathways

Common methods for the synthesis include:

-

Asymmetric Hydrogenation: Platinum-catalyzed hydrogenation using a chiral catalyst like (R)-BINAP can achieve good yields (80-85%) and high enantiomeric excess (92-95%).[1]

-

Chiral Resolution: The racemic mixture of tetrahydro-2H-pyran-3-amine can be resolved using a chiral resolving agent such as (R)-Mandelic acid, yielding the desired (S)-enantiomer with high purity (>99% ee).[1]

-

Biocatalysis: The use of transaminases for enantioselective amination is a greener approach that can also afford high yields and excellent enantiomeric excess.[1]

General Synthetic Workflow: Chiral Resolution

The following diagram illustrates a generalized workflow for obtaining the (S)-enantiomer via chiral resolution.

Caption: Generalized workflow for chiral resolution.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is prevalent in numerous natural products and pharmaceuticals, valued for its favorable metabolic stability and ability to form key interactions with biological targets.[5][6] this compound, in particular, serves as a crucial building block in several advanced therapeutic modalities.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound is listed as a building block for protein degraders.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The tetrahydropyran moiety can be incorporated into the linker or the ligand that binds to the protein of interest, influencing the molecule's solubility, cell permeability, and binding affinity.

Caption: Mechanism of action for a PROTAC.

Utility in Anticancer Agents and Other Therapeutics

The tetrahydropyran scaffold is integral to the development of various therapeutic agents. Derivatives have shown promise as antitumor agents, with modifications to the core structure influencing their efficacy.[7] The incorporation of this motif can lead to the development of antibody-drug conjugates (ADCs) with enhanced cytotoxicity against cancer cells.[7] Furthermore, the chiral nature of this compound makes it a valuable reagent for synthesizing chiral drugs and catalysts.[4]

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Protocol for NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Protocol for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

-

Instrumentation: Use an ESI-MS or HRMS instrument.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions. For HRMS, compare the observed accurate mass to the calculated theoretical mass.

Safety and Handling

While generally of low toxicity under normal laboratory conditions, this compound should be handled with appropriate care.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4] Experiments should be conducted in a well-ventilated area.[4]

References

- (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. (2024-04-09). [Link]

- Oxan-3-amine | C5H11NO | CID 5200320 - PubChem - NIH. [Link]

- This compound, min 97%, 100 mg - CP Lab Safety. [Link]

- Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132] - Synthonix. [Link]

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. [Link]

- Some pyran-containing marketed drugs in preclinical/clinical trials.

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 97% 1245724-46-2 | Chempure [chempure.in]

- 4. chembk.com [chembk.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Preamble: The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous physicochemical characterization. Among the most critical of these early-stage assessments are solubility and stability. These intrinsic properties govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its potential for success. This guide provides a comprehensive technical overview of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry. We will delve into its known physicochemical attributes, present detailed, field-proven protocols for a thorough evaluation of its solubility and stability profiles, and offer expert insights into the interpretation of this critical data. This document is designed not as a rigid set of instructions, but as a strategic guide to understanding and mastering the core developability parameters of this important compound.

Chapter 1: Foundational Physicochemical Profile

Before embarking on extensive experimental studies, it is essential to consolidate the existing knowledge for this compound. This baseline data provides the initial framework for designing more complex and targeted investigations.

This compound is a chiral amine presented as its hydrochloride salt to enhance its pharmaceutical properties.[1] The presence of the stereocenter at the C3 position imparts specific biological and physicochemical characteristics that may differ from its (R)-enantiomer.[1]

A summary of its known physical and chemical properties is presented below.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₅H₁₂ClNO | - |

| Molecular Weight | 137.61 g/mol | - |

| Appearance | Colorless to pale yellow solid | Visual Inspection |

| Melting Point | 198–202°C (with decomposition) | Differential Scanning Calorimetry[1] |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric Titration[1] |

| Aqueous Solubility (25°C) | 48 mg/mL | Shake-flask method[1] |

| Ethanol Solubility (25°C) | 6 mg/mL | Shake-flask method[1] |

| Hygroscopicity | Deliquescent above 80% Relative Humidity | Dynamic Vapor Sorption[1] |

This initial data is revealing. The hydrochloride salt form significantly enhances aqueous solubility, a desirable trait for many formulation strategies.[1] However, the noted deliquescence above 80% relative humidity immediately flags a potential handling and stability challenge, indicating that the solid form is sensitive to moisture.[1] The pKa of 9.2 tells us that the compound will be predominantly in its ionized, more soluble form in the acidic environment of the stomach and will transition to the less soluble free base form in the more alkaline environment of the intestines.

Chapter 2: A Comprehensive Solubility Assessment

While the existing data for water and ethanol provides a starting point, a full understanding of solubility is required for robust formulation development. This involves characterizing solubility in a broader range of pharmaceutically acceptable solvents and, critically, as a function of pH.

Rationale for Expanded Solubility Testing

-

pH-Dependent Solubility: As a basic compound with a pKa of 9.2, the solubility of this compound is expected to be highly dependent on pH. Understanding this relationship is crucial for predicting its dissolution and absorption profile in the gastrointestinal tract and for developing parenteral formulations with appropriate pH and buffer systems.

-

Co-solvent Effects: Organic solvents are frequently used in formulation and manufacturing processes. Data on solubility in solvents such as methanol, isopropanol, and acetone are vital for developing liquid formulations or for understanding potential precipitation issues during synthesis and purification.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Solvents: Prepare a panel of solvents including:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS) at pH 7.4

-

Citrate Buffer at pH 4.5

-

0.1 M Hydrochloric Acid (approximating gastric pH)

-

Methanol (HPLC Grade)

-

Ethanol (Absolute)

-

Isopropanol (HPLC Grade)

-

Acetone (HPLC Grade)

-

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom of each vial.

-

Incubation: Add a fixed volume (e.g., 2 mL) of each respective solvent to the vials. Seal the vials tightly.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The choice of two temperatures provides insight into the thermodynamics of dissolution.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining microscopic particles.

-

Dilution and Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. Calculate the solubility in mg/mL or other desired units.

Sources

(S)-tetrahydro-2H-pyran-3-amine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Abstract and Strategic Importance

This compound is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its constrained tetrahydropyran (THP) scaffold offers a valuable design element, providing a favorable balance of hydrophilicity and metabolic stability, while the stereochemically defined amine serves as a crucial anchor for synthetic elaboration. This guide provides an in-depth analysis of its physicochemical properties, stereocontrolled synthesis, applications as a pharmacophore, and comprehensive safety protocols for its handling and use in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of (S)-tetrahydro-2H-pyran-3-amine enhances its stability and aqueous solubility, making it highly amenable for use in various synthetic and biological protocols. The stereogenic center at the C3 position is critical, as the specific (S)-configuration often dictates the biological activity and target engagement of its derivatives compared to the (R)-enantiomer.

Structural and Analytical Data

Precise characterization is fundamental to ensuring enantiopurity and batch-to-batch consistency. The absolute (S)-configuration is typically confirmed using a combination of polarimetry and advanced spectroscopic techniques.

-

Polarimetry: The compound exhibits a specific optical rotation consistent with the (S)-configuration.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and reveals key structural features, such as the hydrogen bonding networks between the ammonium group, chloride ions, and the pyran oxygen.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties critical for experimental design, including reaction setup and formulation development.

| Property | Value | Method / Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| CAS Number | 1071829-81-6 | [3][4][5] |

| Melting Point | 198–202°C (with decomposition) | Differential Scanning Calorimetry |

| Solubility (25°C) | 48 mg/mL (Water), 6 mg/mL (Ethanol) | Shake-flask method |

| pKa (amine) | 9.2 ± 0.1 | Potentiometric titration |

| Appearance | Colorless to pale yellow solid | [6] |

| Storage Conditions | 2-8°C, under inert gas (Argon or Nitrogen), protect from light | [2][4][6] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a non-trivial challenge, where the primary objective is the precise installation of the amine group at the C3 position with the correct stereochemistry. Several strategies have been developed, each with distinct advantages regarding scalability, cost, and enantiomeric excess (ee).

Key Synthetic Strategies

The choice of synthetic route is often dictated by the desired scale and the availability of starting materials. Catalytic methods are generally preferred for their efficiency and atom economy.

-

Asymmetric Hydrogenation: Platinum-catalyzed hydrogenation of a suitable precursor, often using a chiral ligand like (R)-BINAP, is a common industrial method that can achieve high yields and excellent enantioselectivity. A key challenge is preventing stereochemical drift (racemization) under high pressure, which can be mitigated by using lower temperatures or specialized additives.

-

Chiral Resolution: This classical approach involves the separation of a racemic mixture using a chiral resolving agent, such as (R)-Mandelic acid, to form diastereomeric salts that can be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50%.

-

Biocatalysis: Modern green chemistry approaches employ enzymes like transaminases for the enantioselective amination of a ketone precursor. This method offers exceptional stereocontrol (>99% ee) and operates under mild, environmentally benign conditions.

Synthetic Workflow Example: Catalytic Approach

The following diagram illustrates a generalized workflow for the synthesis of chiral 3-aminotetrahydropyrans, highlighting the critical steps for achieving high stereopurity.

Caption: Synthetic diversification from the core amine scaffold.

Material Safety and Handling (MSDS Core)

While generally having low toxicity under normal laboratory conditions, proper handling procedures must be followed to minimize exposure and ensure safety. [6]

Hazard Identification

Based on data for the enantiomer and related compounds, the following hazards are identified:

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7] * Skin Irritation (Category 2), H315: Causes skin irritation. [7] * Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7] * Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [7]* Signal Word: Warning [7]* Pictogram: GHS07 (Exclamation mark) [7]

-

First Aid Measures

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [1]* Skin Contact: Wash off with soap and plenty of water. Consult a physician. [1]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial for maintaining both user safety and compound integrity.

Caption: Recommended laboratory workflow for safe handling.

Experimental Protocol: Representative N-Acylation

This protocol provides a general method for coupling the primary amine with an acid chloride, a common first step in synthetic elaboration.

Objective: To synthesize N-((S)-tetrahydro-2H-pyran-3-yl)acetamide as a model compound.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add the base (TEA or DIPEA) dropwise. The hydrochloride salt will react with one equivalent of the base to form the free amine in situ. Stir for 15 minutes.

-

Causality Note: Using at least two equivalents of base is critical. The first neutralizes the HCl salt, and the second scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product.

-

-

Acylation: While maintaining the temperature at 0°C, add acetyl chloride dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-((S)-tetrahydro-2H-pyran-3-yl)acetamide.

-

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the protocol.

-

References

- (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem. (Source: Benchchem)

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH.

- This compound - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)

- MSDS of this compound - Capot Chemical. (Source: Capot Chemical)

- This compound | 1071829-81-6 - ChemicalBook. (Source: ChemicalBook)

- This compound | 1071829-81-6 - ChemicalBook. (Source: ChemicalBook)

- (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Sigma-Aldrich. (Source: Sigma-Aldrich)

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization | Request PDF - ResearchGate.

- This compound, min 97%, 100 mg - CP Lab Safety. (Source: CP Lab Safety)

- (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. (Source: ChemBK)

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Sources

- 1. capotchem.com [capotchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 1071829-81-6 [amp.chemicalbook.com]

- 5. This compound | 1071829-81-6 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

Foreword: The Strategic Importance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmaceutically active compounds.[1] Its ability to engage in hydrogen bonding via the ring oxygen while maintaining a largely lipophilic character makes it a valuable structural motif for modulating physicochemical properties and target engagement. When this ring is substituted with a chiral amine at the C3 position, as in (S)-tetrahydro-2H-pyran-3-amine, it becomes a critical chiral building block for synthesizing advanced drug candidates, including novel inhibitors for targets like dipeptidyl peptidase-4 (DPP-4).[2][3]

The hydrochloride salt form is typically preferred for its enhanced aqueous solubility and crystalline nature, which are advantageous for handling, formulation, and purification.[4][5] The synthesis of this compound in an enantiomerically pure form is non-trivial and paramount, as the specific stereochemistry at the C3 center dictates its biological activity and interaction with chiral biological targets.[4] This guide provides an in-depth analysis of robust and scalable synthetic pathways to access the enantiomerically pure (S)-isomer, grounded in mechanistic understanding and practical application for researchers in drug development.

Strategic Overview of Synthetic Approaches

The synthesis of a single enantiomer like (S)-tetrahydro-2H-pyran-3-amine can be approached from several distinct strategic standpoints. The choice of pathway often depends on factors such as scale, cost of starting materials, required optical purity, and available technologies (e.g., biocatalysis). The three primary strategies are: Chiral Pool Synthesis, Asymmetric Catalysis, and Resolution of Racemates. This guide will focus on the most effective and elegant of these: Chiral Pool Synthesis and Asymmetric Catalysis.

Figure 1: High-level strategic pathways to the target chiral amine.

Pathway 1: Chiral Pool Synthesis from L-Glutamic Acid

This is arguably one of the most practical and cost-effective methods for large-scale production. It leverages a cheap, naturally occurring amino acid, L-glutamic acid, which provides the required (S)-stereocenter from the outset. The core of this strategy is to transform the linear carbon backbone of glutamic acid into the cyclic ether of the tetrahydropyran ring while preserving the initial stereochemistry.

Causality and Mechanistic Logic

The key transformation is an intramolecular cyclization. To achieve this, the two carboxylic acid groups of glutamic acid are reduced to primary alcohols. One of these alcohols then displaces the other (after activation) to form the ether linkage. A Mitsunobu reaction is exceptionally well-suited for this cyclization step, as it proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at one of the centers, which must be accounted for in the overall synthetic design.

Figure 2: Workflow for synthesis from the chiral pool.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies.[5]

| Step | Procedure | Reagents & Conditions | Causality & Key Insights |

| A | Protection & Esterification | 1. (Boc)₂O or Cbz-Cl, Base. 2. SOCl₂, Methanol. | The amine must be protected (e.g., as a Boc-carbamate) to prevent side reactions. Esterification of both carboxylic acids prepares them for reduction. |

| B | Reduction to Diol | LiAlH₄ or NaBH₄/LiCl in THF, 0°C to RT. | A strong reducing agent like LiAlH₄ is required to reduce the esters to primary alcohols, forming the key diol intermediate. |

| C | Intramolecular Cyclization | PPh₃, DIAD or DEAD, THF, 0°C. | This is the crucial ring-forming step. The Mitsunobu reaction activates one hydroxyl group for intramolecular SN2 attack by the other, forming the THP ring with high stereocontrol. |

| D | Deprotection & Salt Formation | 4M HCl in Dioxane or TFA, followed by evaporation and trituration with ether. | Acidic conditions are used to cleave the Boc protecting group. The use of HCl directly forms the desired hydrochloride salt, which often crystallizes from the solution, aiding purification. |

Quantitative Data Summary

| Metric | Typical Value | Source |

| Overall Yield | 20-30% | [5] |

| Optical Purity (e.e.) | >98% | [5] |

| Scalability | High; suitable for multi-kilogram scale | [5] |

Pathway 2: Asymmetric Biocatalysis

For syntheses where exceptional enantioselectivity and green chemistry principles are paramount, enzymatic catalysis offers a powerful alternative. This approach starts with an achiral precursor and uses a highly selective enzyme to create the desired stereocenter.

Causality and Mechanistic Logic

The most effective biocatalytic route involves the asymmetric reduction of a prochiral ketone, such as a dihydro-2H-pyran-3(4H)-one derivative, using a ketoreductase (KRED) enzyme.[1] These enzymes, often paired with a cofactor regeneration system, can deliver chiral alcohols with near-perfect enantiomeric excess (>99% e.e.).[1] The resulting (S)-alcohol is then converted to the (S)-amine. This conversion must proceed with overall retention of stereochemistry, which can be achieved through a double-inversion sequence (e.g., activation to a tosylate followed by azide substitution and reduction) or a retention mechanism.

Figure 3: Workflow for asymmetric biocatalytic synthesis.

Detailed Experimental Protocol

This protocol is based on highly analogous, pilot-plant scale enzymatic reductions.[1]

| Step | Procedure | Reagents & Conditions | Causality & Key Insights |

| 1 | Asymmetric Reduction | Ketoreductase (KRED), NADPH (catalytic), Glucose Dehydrogenase (GDH), Glucose, Buffer (e.g., pH 7.0), RT. | The KRED selectively reduces one enantiotopic face of the ketone. The GDH enzyme and glucose serve as an efficient system to regenerate the expensive NADPH cofactor, making the process economically viable.[1] |

| 2a | Activation of Hydroxyl | TsCl, Pyridine, 0°C to RT. | The resulting (S)-alcohol is a poor leaving group. Activation as a tosylate is a classic method to prepare it for nucleophilic substitution. |

| 2b | SN2 Substitution | NaN₃, DMF, 80°C. | Substitution with azide occurs with complete inversion of configuration, yielding the (R)-azide. |

| 2c | Azide Reduction | H₂, Pd/C, Methanol or LiAlH₄, THF. | Reduction of the azide furnishes the primary amine. This step also inverts the stereocenter back to the desired (S)-configuration. |

| 3 | Salt Formation | HCl in Ether or Isopropanol. | The free amine is converted to its hydrochloride salt for stability and ease of handling. |

Quantitative Data Summary

| Metric | Expected Value (based on analogs) | Source |

| Yield (Enzymatic Step) | 96–98% | [1] |

| Enantiomeric Excess (e.e.) | >99% | [1] |

| Process Conditions | Mild (Room Temp, Aqueous Buffer) | [1] |

Comparative Analysis of Featured Pathways

| Feature | Pathway 1: Chiral Pool (L-Glutamic Acid) | Pathway 2: Asymmetric Biocatalysis |

| Starting Material | Inexpensive, readily available natural product. | Requires synthesis of a prochiral ketone. |

| Stereocontrol | Relies on the inherent chirality of the starting material. | Generated via a highly selective catalytic step. |

| Enantiopurity | Very high (>98%), dependent on starting material purity. | Excellent (>99%), a key advantage of this method. |

| Number of Steps | Typically 4-5 steps. | Typically 4-5 steps from the ketone. |

| Scalability | Proven for large-scale industrial synthesis. | Well-suited for scale-up, especially with immobilized enzymes. |

| Environmental Impact | Uses stoichiometric strong reducing agents (LiAlH₄) and classic organic solvents. | "Greener" process using water as a solvent under mild conditions. |

| Primary Advantage | Low cost of starting materials and established methodology. | Exceptional enantioselectivity and environmentally benign conditions. |

Conclusion and Outlook

Both the chiral pool synthesis from L-glutamic acid and the asymmetric biocatalytic route represent robust and reliable strategies for producing enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine hydrochloride.

-

The chiral pool approach is a classic, cost-effective, and industrially validated method, making it a go-to choice for large-scale manufacturing where the cost of goods is a primary driver.[5]

-

The asymmetric biocatalysis pathway stands out for its surgical precision in stereocontrol, delivering exceptionally high enantiomeric purity under environmentally friendly conditions.[1] This makes it an increasingly attractive option for modern pharmaceutical development, where quality and sustainability are highly valued.

The selection of the optimal pathway will ultimately be guided by project-specific requirements, including scale, budget, and the desired purity profile of the final active pharmaceutical ingredient.

References

- (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem. (URL: )

- CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google P

- Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC - PubMed Central. (URL: )

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz

- Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed. (URL: [Link])

- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH. (URL: [Link])

- Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H) - Benchchem. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride: Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a valuable chiral building block in medicinal chemistry, notably incorporated into dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its stereochemically defined structure is crucial for its biological activity, making its enantioselective synthesis a topic of significant interest. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for obtaining this important compound, with a focus on practical, field-proven insights and detailed methodologies.

The Strategic Importance of Dihydro-2H-pyran-3(4H)-one: A Versatile Precursor

A convergent and highly efficient approach to this compound commences with the achiral ketone, dihydro-2H-pyran-3(4H)-one . The strategic advantage of this starting material lies in its ready accessibility and the potential for introducing the desired stereochemistry at the C3 position through asymmetric synthesis. A practical and scalable synthesis of dihydro-2H-pyran-3(4H)-one has been reported starting from the readily available and inexpensive α-ketoglutaric acid.[1][2]

Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This multi-step synthesis involves the protection of the ketone, reduction of the carboxylic acids, cyclization, and subsequent deprotection to yield the desired tetrahydropyranone.

Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one [3]

Step 1: Dimethyl 2,2-dimethoxypentanedioate

-

To a solution of α-ketoglutaric acid (1.0 eq) in methanol, add trimethyl orthoformate (2.5 eq).

-

Carefully add concentrated sulfuric acid (catalytic amount).

-

Reflux the mixture for 16-20 hours.

-

Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

-

Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

Step 2: 2,2-Dimethoxypentane-1,5-diol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of dimethyl 2,2-dimethoxypentanedioate (1.0 eq) in anhydrous THF, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash thoroughly with THF.

-

Concentrate the combined filtrates to obtain the crude diol.

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

-

Dissolve 2,2-dimethoxypentane-1,5-diol (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add a solution of methanesulfonyl chloride (2.0 eq) in anhydrous THF dropwise.

-

Add a strong base, such as n-butyllithium, dropwise at 0 °C to facilitate the intramolecular cyclization.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

Purify by distillation to obtain the cyclized product.

Step 4: Dihydro-2H-pyran-3(4H)-one

-

Dissolve 3,3-dimethoxytetrahydro-2H-pyran (1.0 eq) in a mixture of trifluoroacetic acid and dichloromethane.

-

Stir the solution at room temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to afford dihydro-2H-pyran-3(4H)-one.

Asymmetric Synthesis of this compound

With the key intermediate, dihydro-2H-pyran-3(4H)-one, in hand, the crucial step is the enantioselective introduction of the amine functionality at the C3 position. This can be achieved through several powerful strategies, with chemo- and biocatalytic reductive amination being the most prominent.

Chemo-catalytic Asymmetric Reductive Amination

This approach utilizes a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of the reductive amination of dihydro-2H-pyran-3(4H)-one.

One common strategy involves the use of a chiral amine, such as (R)-α-methylbenzylamine, as a chiral auxiliary. The ketone first reacts with the chiral amine to form a chiral imine or enamine intermediate. Subsequent reduction of this intermediate, often with a hydride source like sodium cyanoborohydride, proceeds diastereoselectively. Finally, the chiral auxiliary is cleaved, typically by hydrogenolysis, to yield the desired chiral primary amine.

Conceptual Workflow: Asymmetric Reductive Amination with a Chiral Auxiliary

Caption: Reductive amination using a chiral auxiliary.

Enzymatic Asymmetric Reductive Amination

The use of enzymes, particularly imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines.[4] These enzymes catalyze the asymmetric reduction of an imine, formed in situ from a ketone and an amine source (such as ammonia or an alkylamine), to produce the desired chiral amine with high enantiomeric excess.[4][5]

The advantages of this biocatalytic approach include high enantioselectivity, mild reaction conditions (typically aqueous media at or near ambient temperature and neutral pH), and the potential for high yields.[6] The stereochemical outcome can often be controlled by selecting an appropriate enzyme variant (either (R)- or (S)-selective).

Experimental Protocol: Enzymatic Reductive Amination of Dihydro-2H-pyran-3(4H)-one

This protocol is a generalized procedure based on known enzymatic reductive aminations and would require screening of specific imine reductases for optimal performance with the target substrate.

-

Reaction Setup:

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0-8.0).

-

Add dihydro-2H-pyran-3(4H)-one (1.0 eq).

-

Add an amine source, such as ammonium chloride or an appropriate alkylamine (e.g., isopropylamine), in excess.

-

Add the imine reductase (IRED) enzyme (typically as a lyophilized powder or cell-free extract).

-

Add a cofactor regeneration system. A common system consists of glucose, glucose dehydrogenase (GDH), and NADP⁺.

-

-

Reaction Execution:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Adjust the pH of the aqueous layer to basic (e.g., pH > 10) to extract the free amine into the organic layer.

-

Separate the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude amine can then be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

-

The resulting solid can be purified by recrystallization.

-

Caption: Chemoenzymatic synthesis of (S)-tetrahydro-2H-pyran-3-amine.

Alternative Synthetic Strategies

While reductive amination of dihydro-2H-pyran-3(4H)-one is a highly effective strategy, other innovative approaches have been explored for the synthesis of chiral 3-aminotetrahydropyrans.

-

Palladium-Catalyzed C-H Functionalization: This method involves the direct, stereoselective functionalization of a C-H bond on the tetrahydropyran ring. For instance, a Pd(II)-catalyzed γ-methylene C-H arylation of a protected 3-aminotetrahydropyran has been demonstrated, followed by further functionalization.[7] While powerful, this approach may require a pre-existing chiral starting material or a subsequent resolution step to obtain the desired enantiomer.

-

Asymmetric Epoxidation and Ring Opening: The Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor can be employed to introduce the desired stereochemistry.[8] Subsequent intramolecular cyclization or intermolecular reaction with an amine nucleophile can lead to the formation of the chiral aminotetrahydropyran skeleton. This route offers excellent control over stereochemistry but may involve a longer synthetic sequence.

Comparison of Synthetic Routes

| Synthetic Strategy | Key Starting Material(s) | Key Transformation | Advantages | Disadvantages |

| Chemo-catalytic Reductive Amination | Dihydro-2H-pyran-3(4H)-one, Chiral Auxiliary | Diastereoselective reduction of a chiral imine | Well-established methodology, predictable stereochemical outcome | Requires stoichiometric amounts of the chiral auxiliary, additional protection/deprotection steps may be necessary |

| Enzymatic Reductive Amination | Dihydro-2H-pyran-3(4H)-one, Amine Source | Asymmetric reduction of an in situ formed imine by an IRED | High enantioselectivity, mild and environmentally friendly reaction conditions, potential for high yields | Requires screening to identify a suitable enzyme, enzyme cost and stability can be a factor for large-scale synthesis |

| Palladium-Catalyzed C-H Functionalization | Protected 3-aminotetrahydropyran | Stereoselective C-H activation and functionalization | Atom-economical, allows for late-stage functionalization | May require a chiral starting material or resolution, catalyst cost and removal can be challenging |

| Asymmetric Epoxidation | Allylic alcohol precursor | Sharpless asymmetric epoxidation | Excellent enantiocontrol | Can involve a longer synthetic sequence, requires a suitable allylic alcohol precursor |

Conclusion

The synthesis of this compound is a well-addressed challenge in organic synthesis, with multiple viable strategies available to researchers. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, cost considerations, and the available expertise and equipment. The reductive amination of the readily accessible dihydro-2H-pyran-3(4H)-one, particularly through biocatalytic methods employing imine reductases, stands out as a highly efficient, selective, and sustainable approach for the production of this valuable chiral building block. As the demand for enantiopure pharmaceuticals continues to grow, the development and optimization of such synthetic routes will remain a critical area of research.

References

- Ramsden, J. I., et al. (2024). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles.

- Marshall, J. R., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science.

- Wu, S., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.

- ARKIVOC. (2005).

- Heath, R. S., et al. (2023). A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate.

- Chen, G., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society.

- Alefounder, P. R., et al. (2020).

- Green, A. P., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.

- Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters.

- Abdel-Magid, A. F. (2010). Improved Methodology for the Preparation of Chiral Amines.

- Myers, A. G. (2007).

- Reddy, K. L., et al. (2007). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry.

- da Silva, A. B. F., et al. (2022).

- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC.

- MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]

- ResearchGate. (2013). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one.

- Hu, L., et al. (2020). Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2.

- Organic Syntheses. (1985). ENANTIOSELECTIVE EPOXIDATION OF ALLYLIC ALCOHOLS: (2S,3S)-3-PROPYLOXIRANEMETHANOL. [Link]

- Organic Chemistry Portal.

- Che, C., et al. (2019). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry.

- Hovhannisyan, A. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.

- Rueping, M., et al. (2010). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.

- Hovhannisyan, A. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.

- Frontiers. (2024).

- MDPI. (2021).

- Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

- ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]

Sources

- 1. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chiral Tetrahydropyran Amines: A Privileged Scaffold for Next-Generation Therapeutics and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral tetrahydropyran (THP) amines represent a class of saturated heterocyclic scaffolds that have garnered significant attention in modern chemical research. Their unique three-dimensional structure, combined with their favorable physicochemical properties, positions them as "privileged scaffolds" in the design of novel therapeutics and advanced catalytic systems.[1][2][3] This guide provides a comprehensive overview of the strategic importance of chiral THP amines, delves into robust synthetic methodologies for their preparation, and explores their diverse applications in medicinal chemistry and asymmetric catalysis, supported by detailed protocols and mechanistic insights.

The Strategic Importance of the Chiral THP Amine Scaffold

The tetrahydropyran ring is a prevalent motif in numerous natural products with significant biological activity.[4] When rendered chiral and functionalized with an amine group, the resulting scaffold offers a powerful tool for medicinal chemists to address key challenges in drug design, particularly concerning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Key Advantages:

-

Improved Physicochemical Properties: The incorporation of the THP moiety, a saturated oxygen-containing heterocycle, can enhance aqueous solubility and reduce the lipophilicity of a drug candidate compared to its carbocyclic or aromatic analogues.[6][7] This modulation of properties like pKa and logD is crucial for optimizing pharmacokinetics.[7]

-

Enhanced Metabolic Stability: The THP ring is generally more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, compared to more labile aromatic rings.[8][9] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8][10]

-

Three-Dimensional Diversity: The non-planar, conformationally restricted nature of the THP ring allows for the precise spatial orientation of substituents. The introduction of a chiral amine further expands this three-dimensional chemical space, enabling highly specific interactions with biological targets such as enzymes and receptors.[1][7]

-

Privileged Scaffold Status: The recurring presence of the THP framework in approved drugs and bioactive natural products underscores its status as a "privileged structure."[1][2] This implies that the scaffold is well-tolerated biologically and provides a versatile platform for library synthesis in drug discovery programs.[1][2][3]

Synthetic Strategies for Chiral Tetrahydropyran Amines

The construction of stereochemically defined THP amines is a key challenge that has been addressed through various elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and scalability.

Core Synthetic Approaches:

-

Organocatalytic Domino Reactions: Asymmetric organocatalysis has emerged as a powerful, metal-free approach to construct highly functionalized chiral tetrahydropyrans.[11] Domino or cascade reactions, such as Michael-hemiacetalization sequences, allow for the creation of multiple stereocenters in a single, efficient operation.[12] For instance, bifunctional quinine-based squaramide organocatalysts can facilitate Michael/Henry/ketalization sequences to produce THPs with excellent enantiomeric excesses (93–99% ee).[11][13][14]

-

Transition Metal-Catalyzed Cyclizations: Transition metals, particularly ruthenium, palladium, and gold, catalyze a variety of cyclization reactions to form the THP ring with high stereocontrol.[15] Ruthenium-catalyzed dynamic kinetic resolution (DKR) is a notable example, enabling the synthesis of THP-based DPP-4 inhibitors by establishing two contiguous stereocenters in one step.[16]

-

Prins Cyclization: The acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes is a classic and effective method for constructing 4-hydroxytetrahydropyrans, which are versatile intermediates that can be converted to the corresponding amines.[15] Subsequent manipulation, such as conversion to an azide followed by reduction, provides access to the desired 4-amino THP scaffolds.[1]

Workflow for Chiral THP Amine Synthesis and Application

Caption: From Synthesis to Application of Chiral THP Amines.

Applications in Medicinal Chemistry & Drug Discovery

The favorable properties of the chiral THP amine scaffold have led to its incorporation into a wide range of drug candidates across various therapeutic areas.

Case Study: DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents. A significant challenge in their design is achieving high potency and selectivity while maintaining favorable pharmacokinetic properties. A practical, asymmetric synthesis of a highly functionalized THP-based DPP-4 inhibitor has been developed.[16] The key to this synthesis was the construction of the chiral THP core, which imparts conformational rigidity and orients the critical amino group for optimal binding to the DPP-4 active site.[16] This scaffold demonstrates how the THP ring can serve as a non-classical bioisostere for other cyclic systems, improving drug-like properties.

| Drug Candidate / Scaffold | Therapeutic Target | Significance of THP Amine Moiety | Reference |

| DPP-4 Inhibitor | Dipeptidyl peptidase-4 | Establishes three stereogenic centers, ensures optimal binding orientation, and improves PK profile. | [16] |

| GABA Uptake Inhibitors | GABA Transporters | The chiral center on the heterocycle is critical for inhibitory activity and selectivity. | [17] |

| General Library Scaffolds | Various (GPCRs, Kinases) | Provides sp³-rich, three-dimensional fragments for drug discovery libraries with improved ADME properties. | [1] |

Applications in Asymmetric Catalysis

Beyond medicinal chemistry, chiral amines are fundamental components of ligands used in asymmetric catalysis.[18] Chiral THP amines offer a structurally rigid and tunable backbone for the design of novel ligands for transition metal catalysts.

The nitrogen and oxygen atoms within the THP amine scaffold can act as a bidentate chelation system for a metal center (e.g., Ruthenium, Rhodium, Palladium). The chirality of the THP ring creates a well-defined chiral pocket around the metal, which can induce high enantioselectivity in a variety of chemical transformations.[19][20]

Potential Catalytic Applications:

-

Asymmetric Hydrogenation: Ruthenium complexes bearing chiral amino alcohol ligands are effective for the asymmetric transfer hydrogenation of imines and ketones.[21] A rigid ligand backbone, such as that provided by a THP amine, is crucial for achieving high enantioselectivity.[21]

-

Asymmetric C-C Bond Formation: Copper-catalyzed Friedel-Crafts alkylations and Diels-Alder reactions often rely on chiral ligands to control the stereochemical outcome.[22] The THP amine scaffold provides a robust framework for developing new ligands for these powerful transformations.[22]

Conceptual Ligand-Metal Interaction